molecular formula C12H8BrIN2O B11102181 N-(5-bromopyridin-2-yl)-3-iodobenzamide

N-(5-bromopyridin-2-yl)-3-iodobenzamide

Cat. No.: B11102181
M. Wt: 403.01 g/mol
InChI Key: JDVOXECXFLEUPD-UHFFFAOYSA-N
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Description

N-(5-bromopyridin-2-yl)-3-iodobenzamide is a chemical compound that features both bromopyridine and iodophenyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromopyridin-2-yl)-3-iodobenzamide typically involves the reaction of 5-bromopyridine-2-amine with 3-iodobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(5-bromopyridin-2-yl)-3-iodobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amide derivative, while a Suzuki coupling reaction would produce a biaryl compound.

Scientific Research Applications

N-(5-bromopyridin-2-yl)-3-iodobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism by which N-(5-bromopyridin-2-yl)-3-iodobenzamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromopyridine and iodophenyl groups can participate in various interactions, including hydrogen bonding, π-π stacking, and halogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-bromopyridin-2-yl)-3-iodobenzamide is unique due to the presence of both bromopyridine and iodophenyl groups, which confer distinct reactivity and binding properties. This dual functionality allows for versatile applications in various chemical transformations and biological assays, setting it apart from other similar compounds.

Properties

Molecular Formula

C12H8BrIN2O

Molecular Weight

403.01 g/mol

IUPAC Name

N-(5-bromopyridin-2-yl)-3-iodobenzamide

InChI

InChI=1S/C12H8BrIN2O/c13-9-4-5-11(15-7-9)16-12(17)8-2-1-3-10(14)6-8/h1-7H,(H,15,16,17)

InChI Key

JDVOXECXFLEUPD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)I)C(=O)NC2=NC=C(C=C2)Br

Origin of Product

United States

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